Transglutaminase Inhibitory Potency: N-(4-Aminobutyl)benzamide vs. Cystamine and Cysteamine
N-(4-Aminobutyl)benzamide inhibits guinea pig liver transglutaminase with an IC₅₀ of 1.70 × 10³ nM (1.7 μM) [1]. In comparison, cystamine exhibits an IC₅₀ of approximately 23.6 μM , while cysteamine shows an IC₅₀ of 178 μM [2] in similar in vitro TGase assays. This represents a 13‑fold to 105‑fold improvement in potency over these well‑known transglutaminase inhibitors.
| Evidence Dimension | IC₅₀ for transglutaminase inhibition |
|---|---|
| Target Compound Data | 1.7 μM (1700 nM) |
| Comparator Or Baseline | Cystamine: 23.6 μM; Cysteamine: 178 μM |
| Quantified Difference | 14‑fold lower IC₅₀ vs. cystamine; 105‑fold lower IC₅₀ vs. cysteamine |
| Conditions | Guinea pig liver transglutaminase; pH 7.37 (target compound) / in vitro TGase activity (comparators) |
Why This Matters
Higher potency enables lower working concentrations in enzymatic assays, reducing potential off‑target effects and conserving precious enzyme samples.
- [1] BindingDB. BDBM50481718. IC50 = 1.70E+3 nM for guinea pig liver transglutaminase. View Source
- [2] Jeon JH, et al. J Neurochem. 2004;88(2):298-306. IC50 of cysteamine = 178 μM for TGase. View Source
